tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate
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Overview
Description
tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a nitrophenyl derivative under controlled conditions. One common method includes the use of tert-butyl chloroformate and 2-nitrophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes. The carbamate group can also be hydrolyzed to release active compounds that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-nitrophenyl)carbamate
- tert-Butyl [(2-nitrophenyl)sulfonyl]carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
Uniqueness
tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H20N2O5 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(19)16-10-6-9-13(18)11-7-4-5-8-12(11)17(20)21/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,19) |
InChI Key |
NNLWZCYUAGLRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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